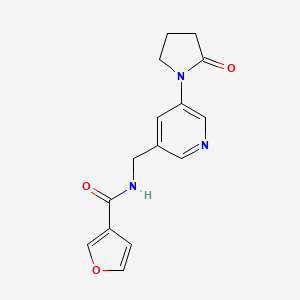

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

Propriétés

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFHMWWAROFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine with furan-3-carboxylic acid chloride under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential therapeutic applications. It is being investigated for its activity against various diseases, including cancer and inflammatory disorders.

Industry: In the chemical industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six thiazole-based derivatives () and a pyrazole-furan-pyridine hybrid (–3).

Structural and Functional Group Analysis

*Molecular weights for compounds are estimated based on structural formulas.

Key Differences and Implications

- Core Heterocycles: The target compound’s pyridine-pyrrolidone scaffold contrasts with the thiazole core in compounds and the pyrazole in –3. Thiazoles and pyrazoles are five-membered rings with two heteroatoms (S/N and N/N, respectively), which confer distinct electronic properties compared to pyridine’s six-membered aromatic ring . The 2-oxopyrrolidin-1-yl group in the target compound is a lactam, enhancing hydrogen-bonding capacity, whereas compounds feature morpholine or piperazine (non-aromatic amines), which improve solubility but lack lactam’s conformational rigidity .

- In contrast, compounds include dichlorobenzamide groups, which are highly electronegative and may enhance target binding but increase metabolic stability risks .

- Bioactivity Potential: Thiazole derivatives in are speculated to exhibit antimicrobial or kinase-inhibitory activity due to their dichlorophenyl and morpholine/piperazine groups, which are common in drug discovery . The target compound’s lactam and carboxamide groups suggest possible applications in neurological disorders (e.g., as GABA analogs) or as protease inhibitors, though specific data are absent .

Data Gaps and Research Needs

- No experimental data (e.g., NMR, HRMS) are available for the target compound, limiting direct comparisons.

- –3 lacks critical safety and stability profiles (e.g., MSDS, melting points), hindering pharmacological risk assessment .

Activité Biologique

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a pyrrolidinone structure, which contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has been tested against proteases and kinases, demonstrating significant inhibitory activity.

- Cellular Signaling Modulation : It appears to modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in the context of coronaviruses.

Biological Assays and Efficacy

Various studies have assessed the biological activity of this compound through different assays:

Table 1: Biological Activity Summary

| Assay Type | IC50 Value (μM) | Notes |

|---|---|---|

| Enzyme Inhibition | 1.55 - 10.76 | Effective against SARS-CoV-2 main protease |

| Cytotoxicity | >100 | Low cytotoxicity in Vero and MDCK cells |

| Cell Proliferation | Variable | Depends on cell line and treatment duration |

Case Study 1: Antiviral Activity

In a study targeting SARS-CoV-2, this compound demonstrated an IC50 value of approximately 1.55 μM against the main protease (Mpro). The compound was identified as a reversible covalent inhibitor, suggesting that it could be developed further as a therapeutic agent against COVID-19 .

Case Study 2: Cancer Research

Another study evaluated the compound's effects on cancer cell lines. The results indicated that at certain concentrations, it could significantly inhibit cell growth and induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the furan or pyridine rings have been explored to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.